molecular formula C15H14N4O4 B5831384 1-(3,4-dimethoxybenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine

1-(3,4-dimethoxybenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B5831384
M. Wt: 314.30 g/mol
InChI Key: IBVNBVQKMBGFOA-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C15H14N4O4 and its molecular weight is 314.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.10150494 g/mol and the complexity rating of the compound is 424. The solubility of this chemical has been described as 5.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

1-(3,4-Dimethoxybenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine and its derivatives have been explored for their potential antitumor activities. A study on a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, revealed notable antitumor properties. This compound was shown to exhibit good antitumor activity against the Hela cell line with an IC50 value of 26 μM, highlighting the potential of such compounds in cancer research (Ye et al., 2015).

Antimicrobial Activities

Compounds similar to this compound have been synthesized and evaluated for their antimicrobial properties. For example, some novel 1,2,4-triazole derivatives demonstrated good to moderate antimicrobial activities against test microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Structural Studies

Structural studies of related compounds provide insights into their potential applications. The crystal structure of similar compounds has been determined, which can be crucial for understanding their chemical behavior and interactions. Such studies are fundamental in drug design and development processes (Hassan, 2000).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of these compounds are of significant interest in scientific research. Studies have focused on developing efficient methods for synthesizing these compounds and exploring their chemical reactivity. This is crucial for the potential development of new pharmaceuticals or materials based on this molecular structure (Labanauskas et al., 2001).

Potential in HIV Treatment

Research on derivatives of 1,2,4-triazole, similar to the compound , has explored their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). This suggests that compounds in this chemical class may have applications in treating HIV (Wu et al., 2007).

Properties

IUPAC Name

[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-21-10-6-5-9(8-12(10)22-2)14(20)19-15(16)17-13(18-19)11-4-3-7-23-11/h3-8H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVNBVQKMBGFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=CO3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dimethoxybenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine
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1-(3,4-dimethoxybenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine
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1-(3,4-dimethoxybenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine
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1-(3,4-dimethoxybenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 5
1-(3,4-dimethoxybenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 6
1-(3,4-dimethoxybenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine

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